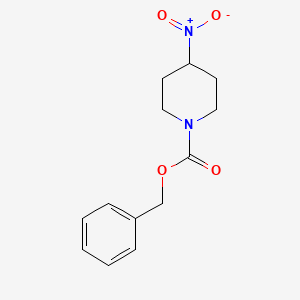

Benzyl 4-nitropiperidine-1-carboxylate

Description

Benzyl 4-nitropiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted with a nitro group (-NO₂) at the 4-position and a benzyloxycarbonyl (Cbz) protecting group. These analogs share a common piperidine-carboxylate backbone but differ in substituents, leading to variations in reactivity, stability, and applications. This article compares these analogs systematically, leveraging data from safety sheets, synthesis protocols, and physicochemical analyses.

Properties

IUPAC Name |

benzyl 4-nitropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(19-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)15(17)18/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKFRBBNVOEUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-nitropiperidine-1-carboxylate typically involves the reaction of 4-nitropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for Benzyl 4-nitropiperidine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-nitropiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Acidic or basic hydrolysis conditions.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: 4-aminopiperidine-1-carboxylate.

Reduction: 4-nitropiperidine-1-carboxylic acid.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-nitropiperidine-1-carboxylate is primarily recognized as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for designing drugs targeting different biological pathways.

Synthesis of Analgesics

One of the notable applications of this compound is in the synthesis of potent analgesics. For instance, derivatives of piperidine have been investigated for their analgesic properties, with some studies indicating that modifications to the piperidine structure can enhance opioid activity while minimizing side effects . Benzyl 4-nitropiperidine-1-carboxylate serves as a precursor in synthesizing compounds that exhibit similar or improved analgesic efficacy compared to existing opioids.

NK-1 Receptor Antagonists

Research has also highlighted the potential of benzyl 4-nitropiperidine derivatives as NK-1 receptor antagonists. These compounds may play a role in treating various central nervous system disorders, including anxiety and depression, by blocking the action of substance P, a neuropeptide involved in pain perception and stress responses . The structural modifications involving the nitro group can enhance binding affinity and selectivity towards these receptors.

Synthetic Methodologies

The synthesis of benzyl 4-nitropiperidine-1-carboxylate involves several chemical reactions that can be optimized for yield and purity.

Reaction Pathways

The compound can be synthesized through a series of steps starting from readily available piperidine derivatives. Key methods include:

- Nitration : The introduction of the nitro group can be achieved via electrophilic aromatic substitution, which allows for selective functionalization at the benzyl position.

- Carboxylation : Following nitration, carboxylic acid functionality can be introduced through carbon chain elongation reactions, enhancing the compound's solubility and reactivity in subsequent steps .

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of benzyl 4-nitropiperidine-1-carboxylate derivatives:

Case Study: Analgesic Activity

A study published in Acta Pharmaceutica Sinica detailed the synthesis of several piperidine derivatives, including those based on benzyl 4-nitropiperidine-1-carboxylate. These compounds were evaluated for their analgesic activity in animal models, showing promising results that suggest their potential use in pain management therapies .

Case Study: Neuropharmacological Effects

Research conducted on NK-1 receptor antagonists derived from this compound demonstrated significant effects on anxiety-like behaviors in rodent models. The findings suggest that these compounds could lead to new treatments for anxiety disorders by modulating neuropeptide signaling pathways .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Analgesics | Piperidine derivatives | Enhanced opioid activity with reduced side effects |

| NK-1 Receptor Antagonists | Neuropharmacological agents | Potential treatment for anxiety disorders |

Mechanism of Action

The mechanism of action of Benzyl 4-nitropiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The benzyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis of Structural Analogs

The following table summarizes key properties of benzyl piperidine-1-carboxylate derivatives:

Substituent Effects on Reactivity and Stability

- Nitro Group (Hypothetical): A nitro group (-NO₂) is electron-withdrawing, likely increasing the compound’s reactivity in reduction or nucleophilic substitution reactions.

- Amino Group (-NH₂): Benzyl 4-aminopiperidine-1-carboxylate is prone to oxidation and requires storage away from strong oxidizers . Its amine functionality makes it a versatile intermediate for coupling reactions.

- Hydroxy Group (-OH): The hydroxyl derivative (CAS 95798-23-5) may participate in hydrogen bonding, affecting solubility and crystallinity. Limited stability data is available .

- Fluoro Group (-F) : Fluorination enhances metabolic stability and lipophilicity, making benzyl 4-fluoropiperidine-1-carboxylate valuable in medicinal chemistry .

Biological Activity

Benzyl 4-nitropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Benzyl 4-nitropiperidine-1-carboxylate has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 256.29 g/mol

- CAS Number : 1246812-19-9

The compound features a piperidine ring substituted with a benzyl group and a nitro group at the 4-position, which may influence its biological activity.

Research indicates that compounds similar to Benzyl 4-nitropiperidine-1-carboxylate can interact with various biological targets, including enzymes and receptors involved in disease processes. The nitro group is often associated with increased lipophilicity and can facilitate interactions with biological membranes, enhancing cellular uptake.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways related to inflammation or apoptosis.

Biological Activity Data

A summary of biological activity data for Benzyl 4-nitropiperidine-1-carboxylate and related compounds is presented in the table below:

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various piperidine derivatives, Benzyl 4-nitropiperidine-1-carboxylate was found to exhibit significant cytotoxicity against ovarian cancer cell lines. The mechanism was linked to the modulation of microRNA processing, which plays a crucial role in cancer pathogenesis. The study highlighted that restoring miRNA expression could enhance therapeutic outcomes against malignancies .

Case Study 2: Enzyme Targeting

Another investigation focused on the inhibitory effects of Benzyl 4-nitropiperidine-1-carboxylate on specific metabolic enzymes associated with cancer metabolism. The compound demonstrated a dose-dependent inhibition of enzyme activity, suggesting its potential as a lead compound for further development in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.